4-(3-Nitrostyryl)quinoline
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Overview
Description
4-(3-Nitrostyryl)quinoline is a compound that belongs to the class of styrylquinolines. These compounds have gained significant attention due to their unique structural properties and potential applications in various fields. The presence of a nitro group in the styryl moiety enhances the compound’s reactivity and potential for various chemical transformations.
Preparation Methods
The synthesis of 4-(3-Nitrostyryl)quinoline can be achieved through several methods. One efficient method involves the use of microwave irradiation. In this method, quinaldine is condensed with aromatic aldehydes in the presence of acetic anhydride and zinc chloride as a catalyst. The reaction is carried out under microwave irradiation, which significantly reduces the reaction time and improves the yield of the desired product . Another method involves the traditional heating of reagents, but this approach often results in lower yields and requires more laborious procedures .
Chemical Reactions Analysis
4-(3-Nitrostyryl)quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(3-Nitrostyryl)quinoline has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organic compounds.
Medicine: It is being investigated for its potential use in the development of new drugs, particularly in the field of antimicrobial and anticancer research.
Industry: The compound is used in the manufacture of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of 4-(3-Nitrostyryl)quinoline involves its interaction with specific molecular targets. The nitro group plays a crucial role in the compound’s reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and other proteins, leading to changes in their activity and function. This interaction can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
4-(3-Nitrostyryl)quinoline can be compared with other styrylquinoline derivatives, such as 2-styrylquinoline and 4-(4-nitrostyryl)quinoline. These compounds share similar structural features but differ in their reactivity and applications. For example, 2-styrylquinoline has been studied for its potential use in optical switches, while 4-(4-nitrostyryl)quinoline has shown promise in the field of photochemistry .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structural properties and reactivity make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
74839-90-0 |
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Molecular Formula |
C17H12N2O2 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
4-[(E)-2-(3-nitrophenyl)ethenyl]quinoline |
InChI |
InChI=1S/C17H12N2O2/c20-19(21)15-5-3-4-13(12-15)8-9-14-10-11-18-17-7-2-1-6-16(14)17/h1-12H/b9-8+ |
InChI Key |
RJBVOOOQJOQIDP-CMDGGOBGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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